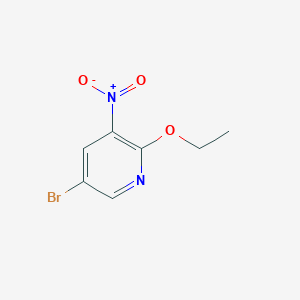
5-Bromo-2-ethoxy-3-nitropyridine
Cat. No. B7871463
M. Wt: 247.05 g/mol
InChI Key: AWRLZJJDHWCYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163743B2
Procedure details


Sodium (3.22 g) was dissolved in absolute ethanol (100 ml) and added dropwise to a suspension of 5-bromo-2-chloro-3-nitropyridine (30.2 g) in ethanol (100 ml) at 0° C. over 10 mins. The cold bath was removed and the reaction stirred at RT for 18 h. The reaction was evaporated to approximately half its volume then diluted with saturated ammonium chloride (aq) (600 ml). The reaction was stirred at RT overnight then the solids were filtered and rinsed well with water. The solids were dissolved in hot ethanol (100 ml) then diluted with hot water (500 ml) and stirred with cooling to RT for 2 hr. The solids were collected and rinsed well with water then suction dried and vacuum dried to give the title compound (26.4 g) as a dark brown solid.



Identifiers


|
REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6](Cl)=[N:7][CH:8]=1.[CH2:13]([OH:15])[CH3:14]>>[Br:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6]([O:15][CH2:13][CH3:14])=[N:7][CH:8]=1 |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at RT for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was evaporated to approximately half its volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then diluted with saturated ammonium chloride (aq) (600 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at RT overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed well with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solids were dissolved in hot ethanol (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then diluted with hot water (500 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling to RT for 2 hr
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
suction dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)OCC)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

